4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate
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Overview
Description
4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethoxybenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate typically involves the reaction of 4-(benzyloxy)phenol with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonate ester can be reduced to the corresponding sulfonic acid.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-(benzyloxy)benzaldehyde or 4-(benzyloxy)benzoic acid.
Reduction: Formation of 4-(benzyloxy)phenylsulfonic acid.
Substitution: Formation of 4-(benzyloxy)phenyl derivatives with various substituents.
Scientific Research Applications
4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the sulfonate ester can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate
- 4-(Benzyloxy)phenyl 4-propoxybenzenesulfonate
- 4-(Benzyloxy)phenyl 4-butoxybenzenesulfonate
Comparison: 4-(Benzyloxy)phenyl 4-ethoxybenzenesulfonate is unique due to the presence of the ethoxy group, which imparts distinct solubility and reactivity characteristics compared to its methoxy, propoxy, and butoxy analogs. The ethoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wider range of applications in both aqueous and organic environments.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 4-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5S/c1-2-24-18-12-14-21(15-13-18)27(22,23)26-20-10-8-19(9-11-20)25-16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQWZPNXIRIYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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